7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves several steps, including halogenation and amination reactions. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring.
Amination: Introduction of the N4-methyl group through nucleophilic substitution reactions.
Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium-catalyzed Suzuki-Miyaura coupling.
Common reagents used in these reactions include organometallic compounds, nucleophiles, and transition metal catalysts. Major products formed from these reactions include substituted quinolines and other heterocyclic compounds .
Scientific Research Applications
7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to potential therapeutic effects .
Comparison with Similar Compounds
7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine can be compared with other halogenated quinoline derivatives, such as:
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine: Similar structure but with different halogenation pattern.
7-Fluoro-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the N4-methyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9BrFN3 |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
7-bromo-8-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrFN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
KZRSSMLSVGPTQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC(=C(C2=NC=C1N)F)Br |
Origin of Product |
United States |
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